molecular formula C7H3F3O2 B1332066 2,4,6-Trifluorobenzoic acid CAS No. 28314-80-9

2,4,6-Trifluorobenzoic acid

Cat. No.: B1332066
CAS No.: 28314-80-9
M. Wt: 176.09 g/mol
InChI Key: SJZATRRXUILGHH-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzoic acid is an organic compound with the chemical formula C7H3F3O2. It is characterized by the presence of three fluorine atoms attached to a benzene ring, specifically at the 2, 4, and 6 positions. This compound is a white crystalline solid and is known for its strong acidity. It is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-Trifluorobenzoic acid involves the hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile. This process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound can be optimized to minimize impurities. For instance, a process involving the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile using a transition metal catalyst in the presence of an alkanoic acid and water, followed by hydrolysis, has been developed to reduce the formation of difluorobenzoic acid impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

2,4,6-Trifluorobenzoic acid (C7H3F3O2) features three fluorine atoms substituted at the 2, 4, and 6 positions on the benzene ring. The presence of these electronegative fluorine atoms enhances its acidity and reactivity compared to non-fluorinated benzoic acids. The molecular structure allows for unique interactions in various chemical reactions.

Applications in Organic Synthesis

  • Intermediate in Pharmaceutical Synthesis :
    • This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique properties facilitate the modification of drug molecules to improve efficacy and reduce side effects. For example, it can be used to synthesize compounds with enhanced biological activity by altering their electronic properties through fluorination.
  • Catalyst in C-H Activation Reactions :
    • The compound acts as a transient directing group in transition metal-catalyzed C-H activation reactions. The fluorine substituents stabilize the reaction intermediates and enhance the overall reaction rate. This application is particularly relevant in the development of complex organic molecules where selective functionalization is required .
  • Building Block for Agrochemicals :
    • In agrochemical formulations, this compound is utilized to synthesize herbicides and pesticides that exhibit improved selectivity and reduced environmental impact. Its incorporation into agrochemical structures can enhance biological activity against specific pests while minimizing harm to non-target organisms .

Material Science Applications

  • Liquid Crystalline Materials :
    • Research indicates that derivatives of this compound can be employed in the development of liquid crystalline compounds. These materials are useful in display technologies due to their ability to change orientation under electric fields . The unique properties imparted by the trifluoromethyl groups allow for the fine-tuning of liquid crystal behavior.
  • Polymer Chemistry :
    • The compound is also explored as a monomer or additive in polymer chemistry to produce high-performance materials with desirable thermal and mechanical properties. Its incorporation can lead to polymers with enhanced resistance to solvents and thermal degradation .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents utilizing this compound as a key building block. The fluorine atoms contributed significantly to the lipophilicity and biological activity of the final compounds, leading to improved interactions with cancer cell targets.

Case Study 2: Development of Selective Herbicides

Research focused on developing selective herbicides incorporated this compound into their structure. The resulting compounds showed enhanced efficacy against specific weed species while exhibiting lower toxicity to crops.

Data Tables

Application AreaSpecific UseBenefits
Pharmaceutical SynthesisIntermediate for drug modificationEnhanced efficacy and reduced side effects
Organic SynthesisC-H activation catalystIncreased reaction rates and selectivity
AgrochemicalsHerbicide/pesticide developmentImproved selectivity and environmental safety
Material ScienceLiquid crystalline materialsEnhanced display technology performance
Polymer ChemistryMonomer/additive for high-performance polymersImproved thermal and mechanical properties

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzoic acid depends on its application. In medicinal chemistry, for instance, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, thereby improving its efficacy and reducing side effects .

Comparison with Similar Compounds

  • 2,3,6-Trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid
  • 2,4-Difluorobenzoic acid

Comparison: 2,4,6-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. For example, the 2,4,5-trifluorobenzoic acid has a different substitution pattern, which can lead to variations in its acidity and reactivity. Similarly, 2,3,6-trifluorobenzoic acid has a different arrangement of fluorine atoms, affecting its interaction with other molecules .

Biological Activity

2,4,6-Trifluorobenzoic acid (TFBA) is an aromatic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. Its molecular formula is C7H3F3O2C_7H_3F_3O_2, and it is recognized for its unique biological activities and properties. This article explores the biological activity of TFBA, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Weight : 176.09 g/mol
  • Appearance : White to light yellow crystalline powder
  • CAS Number : 28314-80-9

Biological Activity Overview

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Its primary activities include:

  • Antimicrobial Properties : TFBA has shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Studies indicate that TFBA can modulate inflammatory pathways.
  • Inhibitory Effects on Enzymes : It acts as an inhibitor for certain enzymes involved in metabolic processes.

The biological activity of TFBA can be attributed to several mechanisms:

  • Interaction with Enzymes : TFBA inhibits enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response.
  • Cell Membrane Disruption : The fluorinated structure of TFBA allows it to integrate into cell membranes, altering their permeability and function.
  • Reactive Oxygen Species (ROS) Modulation : TFBA has been observed to influence ROS levels within cells, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various fluorinated benzoic acids, including TFBA. The results indicated that TFBA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .

Anti-inflammatory Effects

Research conducted at Nelson Mandela Metropolitan University demonstrated that TFBA could reduce inflammation in vitro by inhibiting COX enzymes. The study found that treatment with TFBA resulted in a dose-dependent decrease in prostaglandin E2 production, a key mediator of inflammation .

Enzyme Inhibition

In a biochemical assay, TFBA was shown to inhibit the activity of human carbonic anhydrase II (hCA II), an enzyme involved in pH regulation and fluid balance. The inhibition constant (Ki) was determined to be approximately 1.5 µM, indicating a potent interaction between TFBA and hCA II .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC 50-200 µg/mL
Anti-inflammatoryReduces prostaglandin E2 production; COX inhibition
Enzyme InhibitionInhibits human carbonic anhydrase II; Ki ~1.5 µM

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for assessing TBA purity and impurity profiles in pharmaceutical research?

A reverse-phase HPLC method using a Zorbax SB-Aq column (5 µm, 4.6 × 250 mm) with gradient elution (0.1% triethylamine buffer and acetonitrile/methanol/water mobile phase) is widely validated for specificity, precision (RSD <15%), and robustness. Detection at 205 nm ensures separation of TBA from chlorinated/difluorinated impurities (e.g., 2-chloro-4,6-difluorobenzoic acid). Method validation follows ICH guidelines, including LOD (S/N 3:1) and LOQ (S/N 10:1) determination .

Q. What synthetic routes are standard for TBA preparation at laboratory scale?

TBA is synthesized via sequential fluorination of 1,3,5-trichlorobenzene using KF at high temperatures, followed by lithiation (butyllithium) and carboxylation with dry ice. Key challenges include minimizing chlorinated by-products (e.g., 2,4,6-trichlorobenzoic acid) through controlled reaction conditions (temperature, stoichiometry) and purification via recrystallization .

Q. How do structural analogs like 3,5-Difluorobenzoic acid interfere with TBA quantification?

Analogs with similar polarity can co-elute during HPLC. Optimizing mobile phase pH (±0.2) and organic solvent ratios (±5%) enhances resolution. For example, adjusting acetonitrile content from 50% to 70% improves separation of TBA from 3,5-difluoro analogs, validated by system suitability tests (resolution >2.0) .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve co-eluting impurities in TBA?

Gradient elution profiles (e.g., 5–90% organic phase over 35 min) combined with phenyl-hexyl stationary phases (e.g., Luna Phenyl-Hexyl) improve separation of polar impurities. Robustness testing under variable flow rates (±0.2 mL/min) and column temperatures (±2°C) ensures method reliability. For example, increasing the gradient slope from 1% to 1.5% B/min resolves Impurity-1 and Impurity-2 .

Q. What strategies mitigate chlorinated by-products during TBA synthesis?

Incomplete fluorination can yield mono-/dichloro intermediates. Strategies include:

  • Catalyst optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion reactivity.
  • Reaction monitoring : In-situ FTIR to track Cl→F substitution and adjust reaction times.
  • Post-synthesis purification : Silica gel chromatography with ethyl acetate/hexane gradients to isolate TBA from chlorinated impurities .

Q. How can hydrogen-bonding patterns in TBA crystals inform formulation stability?

Single-crystal X-ray diffraction (SHELXL refinement) reveals TBA’s carboxylic acid dimer motifs, which influence solubility and thermal stability. Graph set analysis (e.g., Etter’s rules) identifies R₂²(8) hydrogen-bonding networks. Computational modeling (DFT) predicts polymorph stability under storage conditions .

Q. How should researchers address discrepancies in fluorination efficiency across TBA batches?

Data contradictions may arise from residual moisture or metallic impurities. Mitigation steps include:

  • Pre-reaction drying : Azeotropic distillation with toluene to remove H₂O.
  • Metal screening : ICP-MS to detect trace Zn or Li from reagents.
  • DoE optimization : Factorial designs to evaluate temperature, solvent, and catalyst interactions .

Q. Methodological Notes

  • HPLC Validation Parameters :

    ParameterRequirementExample Data (TBA)
    LinearityR² ≥ 0.9950.15–0.45 µg/mL
    Accuracy80–120% recovery95–105%
    Precision (RSD)≤15% (intermediate)8–12%
    RobustnessResolution >2.02.1–2.5
  • Synthesis By-Product Analysis :
    LC-MS/MS identifies chlorinated impurities (e.g., m/z 209 for 2-chloro-4,6-difluorobenzoic acid) and quantifies them against reference standards .

Properties

IUPAC Name

2,4,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZATRRXUILGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334327
Record name 2,4,6-Trifluorobenzoic acid
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Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28314-80-9
Record name 2,4,6-Trifluorobenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-trifluoro-
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Record name 2,4,6-Trifluorobenzoic acid
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Record name 2,4,6-trifluorobenzoic acid
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Synthesis routes and methods

Procedure details

A stirred solution of 10.0 grams (0.076 mole) of 1,3,5-trifluorobenzene in 150 ml of anhydrous tetrahydrofuran, under an argon atmosphere, was cooled to -78° and 4.8 grams (0.076 mole) of n-butyllithium (as 48.7 ml of a 1.55 molar solution in hexane) was added dropwise during a 30-minute period. Upon completion of addition the reaction mixture was stirred at -78° for eight hours. A quantity of fresh, crushed dry ice, sufficient to cause the reaction mixture to become a thick slurry, was added to the reaction vessel. The reaction mixture was allowed to warm to ambient temperature as it was stirred for 26 hours. The tetrahydrofuran was removed from the reaction mixture under reduced pressure. The residue was washed into a separatory funnel with 100 ml of aqueous 2N sodium hydroxide and 200 ml of diethyl ether. The aqueous base layer was separated and the organic layer extracted with two 100 ml portions of aqueous 2N sodium hydroxide. The organic layer was discarded and the combined aqueous base layer and extracts were washed with 100 ml of diethyl ether, cooled, and acidified with concentrated hydrochloric acid. The mixture was saturated with sodium chloride and extracted with three portions of 150 ml each of diethyl ether. The combined ether extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a solid residue. The residue was recrystallized from toluene to give 10.2 grams of 2,4,6-trifluorobenzoic acid; mp 225°-227°.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,6-Trifluorobenzoic acid
2,4,6-Trifluorobenzoic acid

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